molecular formula C7H6F2N2 B2495289 (2,5-Difluorobenzylidene)hydrazine CAS No. 1820748-99-9

(2,5-Difluorobenzylidene)hydrazine

Cat. No.: B2495289
CAS No.: 1820748-99-9
M. Wt: 156.136
InChI Key: OFIJRHPCOCLTSC-NYYWCZLTSA-N
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Description

(2,5-Difluorobenzylidene)hydrazine is an organic compound with the molecular formula C7H6F2N2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the aldehyde group is replaced by a hydrazone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorobenzylidene)hydrazine typically involves the condensation reaction between 2,5-difluorobenzaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2,5-Difluorobenzaldehyde+HydrazineThis compound+Water\text{2,5-Difluorobenzaldehyde} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} 2,5-Difluorobenzaldehyde+Hydrazine→this compound+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorobenzylidene)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-Difluorobenzylidene)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-Difluorobenzylidene)hydrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine atoms and the hydrazone group, which confer specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the hydrazone group allows for further functionalization and derivatization .

Properties

IUPAC Name

(E)-(2,5-difluorophenyl)methylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2/b11-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIJRHPCOCLTSC-NYYWCZLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C=N/N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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